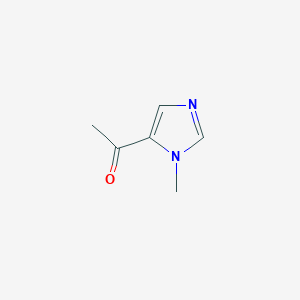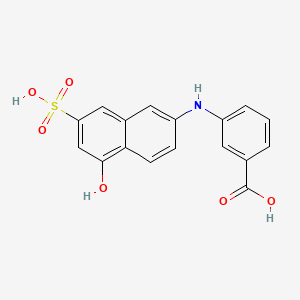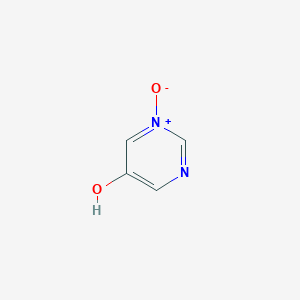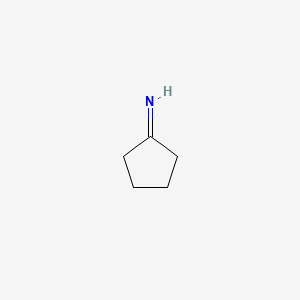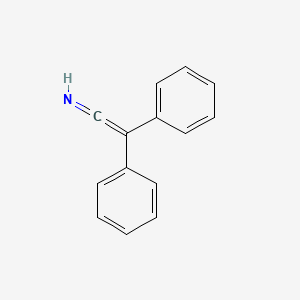
2-(1-Bromovinyl)pyridine
Übersicht
Beschreibung
2-(1-Bromovinyl)pyridine is a chemical compound with the molecular formula C7H6BrN . It has an average mass of 184.033 Da and a monoisotopic mass of 182.968353 Da .
Molecular Structure Analysis
The molecular structure of 2-(1-Bromovinyl)pyridine is characterized by the presence of a pyridine ring with a bromovinyl group attached to it . The exact structural details are not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Bromovinyl)pyridine are not detailed in the search results, it is known that this compound can participate in various chemical reactions due to the presence of the reactive bromovinyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Bromovinyl)pyridine, such as its melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-(1-Bromovinyl)pyridine has been identified in the reaction mixture during the synthesis of 2-ethynylpyridine and various 2-(1-alkoxyvinyl)pyridines. The conditions for preparing chromatographically pure compounds of this class were explored (Terent'ev & Kotova, 1978).
Spectroscopic and Optical Studies
- Spectroscopic characterization of related bromo-trifluoromethyl pyridines, including density functional theory (DFT) studies, has been conducted. This research provides insights into the electronic structure and non-linear optical properties of such compounds, which could be extrapolated to 2-(1-Bromovinyl)pyridine (Vural & Kara, 2017).
Photoreactions and Proton Transfer
- Related pyridines exhibit various photoreactions including excited-state intramolecular and intermolecular proton transfers. These studies provide a framework for understanding the photochemical behavior of 2-(1-Bromovinyl)pyridine derivatives (Vetokhina et al., 2012).
Chemical Reactivity and Catalysis
- Research on direct arylation reactions of pyridine N-oxides, with a focus on the 2-position, highlights the potential of 2-(1-Bromovinyl)pyridine in palladium-catalyzed cross-coupling reactions, offering a pathway for the synthesis of various organometallic and organic compounds (Campeau, Rousseaux, & Fagnou, 2005).
Ligand Chemistry and Coordination Compounds
- Derivatives of pyridines, including those related to 2-(1-Bromovinyl)pyridine, have been used as ligands in coordination chemistry, leading to the development of luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).
Biological Activities
- Pyridine derivatives synthesized via Suzuki cross-coupling reactions, similar in structure to 2-(1-Bromovinyl)pyridine, have been investigated for biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Molecular Structure Analysis
- The crystal and molecular structure of compounds similar to 2-(1-Bromovinyl)pyridine, such as (E)-5-(2-bromovinyl-2'-deoxyuridine), have been determined, providing insights into the conformational features and intermolecular interactions in these types of compounds (Párkányi et al., 1983).
Catalysis and Synthesis
- 2-(1-Bromovinyl)pyridine and its analogs are key in catalysis and synthetic chemistry, contributing to the synthesis of various heterocyclic compounds and facilitating unique chemical reactions (Shekarrao et al., 2015).
Acidity Analysis Using Pyridine Probes
- Pyridine, including its derivatives, has been used as a probe molecule in the quantitative analysis of surface acidity of solid catalysts, indicating its utility in understanding the acidic properties of materials (Barzetti et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-bromoethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDMTPJNHAVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574186 | |
| Record name | 2-(1-Bromoethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromovinyl)pyridine | |
CAS RN |
67200-49-1 | |
| Record name | 2-(1-Bromoethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



